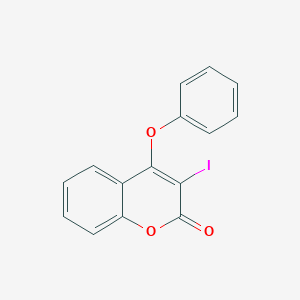

3-Iodo-4-phenoxy-2H-chromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

68903-74-2 |

|---|---|

Molecular Formula |

C15H9IO3 |

Molecular Weight |

364.13 g/mol |

IUPAC Name |

3-iodo-4-phenoxychromen-2-one |

InChI |

InChI=1S/C15H9IO3/c16-13-14(18-10-6-2-1-3-7-10)11-8-4-5-9-12(11)19-15(13)17/h1-9H |

InChI Key |

CBRHBRGPGPQQCL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=C(C(=O)OC3=CC=CC=C32)I |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=O)OC3=CC=CC=C32)I |

Origin of Product |

United States |

Spectroscopic Characterization of 3 Iodo 4 Phenoxy 2h Chromen 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of the signals, the precise arrangement of atoms within the 3-Iodo-4-phenoxy-2H-chromen-2-one molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃) at 400 MHz, reveals characteristic signals corresponding to the protons in different chemical environments. rsc.orgrsc.org The analysis of these signals provides valuable information about the substitution pattern on both the coumarin (B35378) core and the phenoxy group.

A representative ¹H NMR data set for this compound is presented in the interactive table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the multiplicity of each signal (e.g., singlet, doublet, triplet, multiplet) indicates the number of neighboring protons.

The multiplet observed between δ 7.64 and 7.52 ppm corresponds to two protons, likely encompassing signals from both the coumarin and phenoxy rings. rsc.org The doublet at δ 7.42 ppm with a coupling constant of 8.4 Hz is characteristic of a proton on the coumarin ring. rsc.org The multiplet from δ 7.23 to 7.17 ppm integrates to two protons and is assigned to protons on the phenoxy ring. rsc.org The remaining signals at δ 6.68, 6.58, and 6.49 ppm are attributed to the other protons of the phenoxy group, with their specific multiplicities and coupling constants providing further structural detail. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for this compound, typically recorded at 100 MHz in CDCl₃, shows a series of distinct signals, each corresponding to a unique carbon atom. rsc.orgrsc.org

The interactive table below summarizes the ¹³C NMR data for the compound. The chemical shifts (δ) are reported in ppm.

The signal at δ 164.8 ppm is characteristic of the lactone carbonyl carbon (C=O). rsc.org The signals in the aromatic region, between δ 102.6 and 161.1 ppm, correspond to the various carbon atoms of the coumarin and phenoxy rings. rsc.org The downfield shift of the carbon attached to the iodine atom (C-I) to δ 80.5 ppm is a key indicator of the iodination at the 3-position of the coumarin ring. rsc.org

Mass Spectrometry (MS) Analysis

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is often employed.

The analysis typically reveals a prominent peak corresponding to the protonated molecule [M+H]⁺. The experimentally determined mass-to-charge ratio (m/z) is then compared with the calculated exact mass to confirm the molecular formula. For this compound (C₁₅H₉IO₃), the calculated exact mass for the [M+H]⁺ ion is 379.9623. rsc.org Experimental results from HRMS analysis show a found m/z value that is in very close agreement with this calculated value, thus confirming the elemental composition of the molecule. rsc.org

Other Spectroscopic Techniques for Structural Elucidation (e.g., FT-IR, UV-Vis)

In addition to NMR and MS, other spectroscopic techniques provide complementary information for the structural characterization of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show a strong absorption band for the lactone carbonyl group (C=O) typically in the region of 1705-1730 cm⁻¹. rsc.orgresearchgate.net Other characteristic bands would include those for C-O stretching and aromatic C-H and C=C stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds with conjugated systems, such as coumarins. The UV-Vis spectrum of this compound would display absorption maxima (λ_max) corresponding to the π → π* transitions within the conjugated system of the coumarin and phenoxy rings. The position and intensity of these bands are influenced by the substitution pattern.

Investigation of in Vitro Biological Activities and Molecular Mechanisms of Action

General Biological Activities Associated with Coumarin (B35378) Scaffold

The coumarin nucleus, a simple fusion of a benzene (B151609) and an α-pyrone ring, is a privileged scaffold in medicinal chemistry. urfu.runih.gov This structural motif is present in a multitude of natural products and serves as a template for the design of new therapeutic agents. urfu.ru Coumarins are known to interact with various enzymes and receptors, leading to a broad spectrum of pharmacological effects. urfu.runih.gov

The diverse biological activities attributed to the coumarin scaffold include:

Anticancer and Antiproliferative Activities: Coumarin compounds have demonstrated significant potential in oncology. researchgate.netnih.gov Their mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation and cell cycle progression, modulation of oxidative stress, and the inhibition of angiogenesis (the formation of new blood vessels that tumors need to grow). researchgate.netnih.gov

Anticoagulant Activity: Perhaps the most famous application of coumarins is in anticoagulation. nih.govresearchgate.net Derivatives like warfarin (B611796) are widely used clinically to prevent blood clots. nih.govnih.gov They typically function by inhibiting vitamin K epoxide reductase, an enzyme crucial for the synthesis of several clotting factors. nih.govresearchgate.net

Antimicrobial and Antifungal Activities: Many coumarin derivatives exhibit potent activity against a range of bacteria and fungi. researchgate.netchiet.edu.eg The emergence of drug-resistant microbial strains has spurred research into new antimicrobial agents, with coumarins being a promising class of compounds.

Anti-inflammatory Activity: Several coumarins have been shown to possess anti-inflammatory properties, which are attributed to their ability to modulate various inflammatory pathways.

Enzyme Inhibition: The coumarin scaffold is a versatile inhibitor of various enzymes, including carbonic anhydrases, monoamine oxidases, and cholinesterases, which are targets for a range of diseases.

Antioxidant Activity: The phenolic nature of many coumarin derivatives allows them to act as antioxidants by scavenging free radicals, which can contribute to cellular damage.

Antiviral and Anti-HIV Properties: Certain coumarin derivatives have been investigated for their ability to inhibit viral replication, including that of the human immunodeficiency virus (HIV). nih.gov

Neuroprotective Effects: Research has suggested that coumarins may have a role in protecting nerve cells, with potential applications in neurodegenerative diseases. nih.gov

The versatility of the coumarin scaffold, combined with its relatively simple structure and low molecular weight, makes it an attractive starting point for the development of new drugs. nih.gov

Specific Biological Activities of 3-Iodo-4-phenoxy-2H-chromen-2-one and Related Iodinated/Phenoxy Coumarins

While extensive data on the specific compound this compound is not available in the current body of scientific literature, significant research has been conducted on structurally related iodinated and phenoxy coumarins. These studies provide valuable insights into the potential biological activities of the target compound.

Evaluation as Enzyme Inhibitors (e.g., 17β-HSD1, Carbonic Anhydrase, β-Glucuronidase)

Coumarin derivatives have been widely evaluated as inhibitors of several key enzymes implicated in human diseases.

17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): This enzyme is a critical target in the treatment of hormone-dependent diseases like breast cancer and endometriosis because it catalyzes the conversion of the less potent estrone (B1671321) to the highly potent estradiol. urfu.ruresearchgate.net Substituted coumarin derivatives have been identified as potent and selective inhibitors of 17β-HSD1. urfu.ru For instance, certain coumarin derivatives have shown reversible and competitive inhibition of the enzyme's reductive activity with Ki values in the nanomolar range. urfu.ru The introduction of phenyl moieties to the coumarin core can enhance inhibitory activity, with some compounds exhibiting IC50 values as low as 270 nM. researchgate.net

Carbonic Anhydrase (CA): CAs are a family of zinc-containing metalloenzymes involved in crucial physiological processes, including pH regulation. researchgate.net Certain isoforms, like CA IX and CA XII, are overexpressed in tumors and are validated anticancer targets. researchgate.net Coumarins represent a unique class of CA inhibitors. researchgate.net They act as prodrugs, where the lactone ring is hydrolyzed by the esterase activity of the CA enzyme. researchgate.net The resulting 2-hydroxy-cinnamic acid then binds at the entrance of the active site, leading to inhibition. researchgate.net This mechanism allows for high isoform selectivity. researchgate.net Various coumarin derivatives have shown potent inhibition of tumor-associated CA isoforms with inhibition constants (Ki) in the low to medium nanomolar range. researchgate.net

β-Glucuronidase: This enzyme is involved in the metabolism of various substances, and its over-expression has been linked to certain cancers. The inhibitory activity of coumarins against β-glucuronidase is highly dependent on the substitution pattern on the coumarin skeleton. Studies on a range of synthesized coumarin derivatives have identified compounds with significant inhibitory activity. For example, 7,8-dihydroxy-4-methyl-2H-chromen-2-one and 3-chloro-6-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one have displayed IC50 values of 52.39 µM and 60.50 µM, respectively, against E. coli β-glucuronidase.

The mechanisms by which coumarins inhibit these enzymes are diverse and specific to the target.

Molecular Targets and Inhibition Pathways for Carbonic Anhydrase: The inhibition of carbonic anhydrase by coumarins is a well-elucidated mechanism-based (suicide) inhibition. researchgate.net The coumarin itself is a prodrug that enters the enzyme's active site. The enzyme, possessing esterase activity, catalyzes the hydrolysis of the coumarin's lactone ring. researchgate.net This reaction forms a 2-hydroxy-cinnamic acid derivative, which is the actual inhibitory molecule. researchgate.net X-ray crystallography studies have shown that this opened-ring metabolite binds at the entrance of the active site cavity, away from the catalytic zinc ion, effectively blocking substrate access. researchgate.net This binding to a site other than the catalytic center can be considered a form of allosteric inhibition. This unique mechanism is responsible for the high isoform selectivity observed with many coumarin inhibitors, as the amino acid residues at the entrance of the active site vary significantly between different CA isoforms. researchgate.net

Molecular Targets and Inhibition Pathways for 17β-HSD1: Coumarin derivatives act as competitive inhibitors of 17β-HSD1. urfu.ru They function as non-steroidal mimics of the enzyme's natural substrates, like estrone. researchgate.net Molecular docking studies suggest that the coumarin scaffold fits into the substrate-binding pocket of the enzyme. researchgate.net The inhibitory effect is achieved by the coumarin molecule occupying the active site, thereby preventing the natural substrate from binding and being converted to the more potent estradiol. urfu.ru The potency of inhibition is influenced by the substituents on the coumarin ring, which can form specific interactions with amino acid residues within the active site. researchgate.net

Molecular Targets and Inhibition Pathways for β-Glucuronidase: While the exact general mechanism for all coumarin inhibitors of β-glucuronidase is not as clearly defined as for carbonic anhydrase, studies suggest that the inhibition is dependent on the specific molecular structure of the coumarin derivative. The substituents on the coumarin ring play a crucial role in the interaction with the enzyme's active site. Molecular docking studies on related coumarin-based inhibitors have shown that these molecules can fit into the active site pocket of β-glucuronidase, forming hydrogen bonds and other interactions with key amino acid residues, thereby blocking the enzyme's catalytic activity.

Antiproliferative and Anticancer Activities

Research into iodinated coumarins bearing a phenoxy-like moiety has revealed significant antiproliferative and anticancer activities. A study on a series of iodinated-4-aryloxymethyl-coumarins demonstrated their potential as anticancer agents against human cancer cell lines.

The cellular mechanisms underlying the anticancer effects of coumarins are diverse. nih.gov They can induce apoptosis through various signaling pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins. nih.gov Coumarins can also cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. nih.gov Furthermore, they can inhibit key signaling pathways, such as the PI3K/Akt/mTOR pathway, which are often overactive in cancer cells and promote their survival and proliferation. nih.govnih.gov

In a specific study on iodinated-4-aryloxymethyl-coumarins, these compounds were evaluated for their ability to inhibit the growth of two human cancer cell lines: MDA-MB (mammary gland adenocarcinoma) and A-549 (lung carcinoma). The results, presented as the concentration required for 50% growth inhibition (GI50), indicated potent activity for several derivatives. The position of the iodine atom on the phenoxy ring and other substitutions on the coumarin scaffold were found to significantly influence the anticancer potency.

| Compound | Substituents on Coumarin Ring | Iodine Position on Phenoxy Ring | GI50 (μM) vs. MDA-MB | GI50 (μM) vs. A-549 |

|---|---|---|---|---|

| Compound 1 | 6-CH3 | ortho | >100 | >100 |

| Compound 2 | 6-Cl | ortho | 32.1 | 39.2 |

| Compound 3 | 6-CH3 | meta | 41.2 | 49.3 |

| Compound 4 | 6-Cl | meta | 12.5 | 15.4 |

| Compound 5 | 6-CH3 | para | 21.5 | 28.7 |

| Compound 6 | 6-Cl | para | <10 | <10 |

| Compound 7 | 7-Cl | para | <10 | <10 |

Antimicrobial and Antitubercular Activities

The coumarin scaffold is a known pharmacophore for antimicrobial agents. The investigation of iodinated-4-aryloxymethyl-coumarins also extended to their activity against mycobacteria, the causative agents of tuberculosis. These compounds were tested against Mycobacterium tuberculosis H37Rv and Mycobacterium phlei. The results, expressed as the Minimum Inhibitory Concentration (MIC), highlighted several compounds with significant antitubercular activity. The structure-activity relationship indicated that the presence and position of the iodine atom, along with other substituents like chlorine on the coumarin ring, were critical for potent activity.

| Compound | Substituents on Coumarin Ring | Iodine Position on Phenoxy Ring | MIC (μg/mL) vs. M. tuberculosis H37Rv | MIC (μg/mL) vs. M. phlei |

|---|---|---|---|---|

| Compound 1 | 6-CH3 | ortho | >100 | >100 |

| Compound 2 | 6-Cl | ortho | 50 | 50 |

| Compound 3 | 6-CH3 | meta | 50 | 25 |

| Compound 4 | 6-Cl | meta | 12.5 | 12.5 |

| Compound 5 | 6-CH3 | para | 25 | 12.5 |

| Compound 6 | 6-Cl | para | 6.25 | 6.25 |

| Compound 7 | 7-Cl | para | 6.25 | 3.12 |

Following a comprehensive search for scientific literature on the chemical compound "this compound," it was determined that there is no available information within the search results corresponding to the specific biological activities and mechanisms requested in the provided outline.

The search yielded no data regarding this specific compound's interaction with bacterial or mycobacterial enzymes such as InhA and DNA gyrase B. Similarly, no research findings were located concerning its anti-inflammatory, antioxidant, or antiviral properties against SARS-CoV-2 or H1N1. Furthermore, there was no information available on its potential prodrug activation mechanisms involving lactone ring opening by esterases.

The provided reference numbers (,,,) suggest that the requested information is likely contained within specific scientific publications. However, these sources could not be identified or accessed through the performed searches. Without these specific documents or other publicly available data on "this compound," it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided.

Mechanistic Investigations of Biological Action

Direct Enzyme Acylation (e.g., serine proteases)

One of the primary mechanisms by which 3-halocoumarins, including potentially this compound, are thought to exert their biological effects is through the direct acylation of enzymes, particularly serine proteases. This mechanism-based inhibition involves the coumarin scaffold acting as a "suicide substrate."

The catalytic mechanism of serine proteases involves a highly reactive serine residue in the enzyme's active site. This serine residue initiates a nucleophilic attack on the carbonyl carbon of a substrate's peptide bond youtube.com. In the case of 3-halocoumarins, the coumarin ring itself can be the target of this nucleophilic attack. The active site serine attacks the carbonyl group of the coumarin's lactone ring. This leads to the opening of the ring and the formation of a covalent acyl-enzyme intermediate.

This acylation process effectively inactivates the enzyme. The stability of this covalent bond can vary, leading to either reversible or irreversible inhibition. For some related compounds, such as 3,4-dichloroisocoumarin, this acylation is stable, leading to potent, irreversible inhibition of a wide range of serine proteases nih.gov. The inactivation process is often time-dependent and can be prevented by the presence of the enzyme's natural substrate or a reversible inhibitor, which confirms the interaction occurs at the active site nih.govnih.gov. The efficiency of this inhibition can be influenced by the substituents on the coumarin ring, which can affect its reactivity and its binding affinity within the enzyme's active site.

Table 1: Inhibition of Serine Proteases by Coumarin Analogs This table presents data for compounds structurally related to this compound, illustrating the principle of serine protease inhibition by this class of molecules.

| Compound | Target Enzyme | Inhibition Data | Reference |

| 3,4-Dichloroisocoumarin | Human Leukocyte Elastase | kobsd/[I] = 8920 M-1s-1 | nih.gov |

| 3-Chloroisocoumarin | Chymotrypsin Aγ | Stoichiometric inactivation | nih.gov |

| 3-Alkoxy-4-chloroisocoumarins | Various serine proteases | Time-dependent inactivation | nih.gov |

Modulation of Key Signaling Pathways

Coumarin derivatives have been shown to exert significant influence over various key signaling pathways within cells, which are often dysregulated in diseases such as cancer. While direct studies on this compound are limited, the broader class of coumarins has been demonstrated to modulate pathways critical for cell survival, proliferation, and apoptosis.

For instance, certain bis-coumarin derivatives have been found to induce apoptosis in cancer cells by modulating the p53-mediated apoptotic pathway nih.gov. This can involve the generation of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and subsequent DNA fragmentation nih.gov. Furthermore, some coumarins can inhibit the nuclear localization of NF-κB, a key transcription factor involved in inflammation and cell survival nih.gov. By preventing NF-κB from entering the nucleus, these compounds can downregulate the expression of genes that promote cell proliferation and survival.

Other signaling cascades, such as those involving COX-2 and MMP-2, which are crucial for inflammation, angiogenesis, and metastasis, have also been shown to be downregulated by certain coumarin derivatives nih.gov. The ability to modulate these pathways suggests that this compound may possess the potential to influence cellular processes such as cell cycle progression and apoptosis. Research on other pyrano[3,2-c]chromene derivatives has demonstrated their ability to induce both cell cycle arrest and apoptosis in cancer cell lines researchgate.net.

Table 2: Effects of Coumarin Derivatives on Key Signaling Pathways This table summarizes the observed effects of various coumarin derivatives on important cellular signaling pathways.

| Coumarin Derivative | Cell Line | Affected Pathway/Process | Observed Effect | Reference |

| 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) | SKRC-45 (Human renal carcinoma) | p53-mediated apoptosis | Induction of apoptosis and cell-cycle arrest | nih.gov |

| 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) | SKRC-45 (Human renal carcinoma) | NF-κB signaling | Inhibition of nuclear localization of NF-κB | nih.gov |

| 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) | SKRC-45 (Human renal carcinoma) | COX-2/PTGES2 cascade and MMP-2 | Downregulation, reducing proliferation and migration | nih.gov |

| Pyrano[3,2-c]chromene derivatives | MCF-7, HCT-116, HepG-2 | Cell Cycle and Apoptosis | Cell cycle arrest and induction of apoptosis | researchgate.net |

Interactions with Specific Molecular Targets (e.g., CK2 enzyme, topoisomerases)

The coumarin scaffold has been identified as a privileged structure in medicinal chemistry, capable of interacting with a variety of specific molecular targets. Among these are enzymes crucial for cell function and proliferation, such as protein kinase CK2 and topoisomerases.

Protein Kinase CK2: CK2 is a serine/threonine kinase that is often overexpressed in cancer cells, where it plays a role in promoting cell growth and suppressing apoptosis. While there is no direct evidence of this compound inhibiting CK2, other heterocyclic compounds have been identified as inhibitors of this enzyme. Interestingly, CK2 has been shown to phosphorylate and regulate the activity of other enzymes, including topoisomerase II nih.gov. This suggests a potential for indirect interactions or crosstalk between pathways involving these enzymes.

Topoisomerases: Topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and other cellular processes. They are well-established targets for anticancer drugs. Some coumarin derivatives have been investigated as topoisomerase inhibitors. These inhibitors can act by preventing the enzyme from re-ligating the DNA strands after cleavage, leading to the accumulation of DNA breaks and ultimately cell death. For example, some novel coumarin-chalcone derivatives have been evaluated for their anticancer activity, with molecular docking studies suggesting potential interactions with estrogen receptors, another important therapeutic target nih.gov. While direct inhibition of topoisomerases by this compound has not been reported, the general ability of coumarin-based structures to interact with DNA and DNA-modifying enzymes makes this a plausible area of investigation.

Table 3: Interaction of Coumarin Derivatives with Specific Molecular Targets This table provides examples of coumarin derivatives and their interactions with specific enzymes or cellular receptors.

| Compound Class/Derivative | Molecular Target | Type of Interaction | Potential Outcome | Reference |

| Coumarin-chalcone derivatives | Estrogen Receptor-α (ER-α) | Binding and Inhibition | Antiproliferative activity in breast cancer cells | nih.gov |

| 4-Hydroxycoumarin (B602359) derivatives | Carbonic Anhydrase | Enzyme Inhibition | Potential therapeutic for osteoporosis or kidney malfunction | scielo.br |

| Fission Yeast Topoisomerase II | Casein Kinase II (CK2) | Phosphorylation | Suppression of the effect of a catalytic topoisomerase II inhibitor | nih.gov |

| Pyrano[3,2-c]chromene derivatives | Not specified | Cytotoxicity | Anticancer activity | researchgate.net |

Structure Activity Relationship Sar Analysis of 3 Iodo 4 Phenoxy 2h Chromen 2 One Derivatives

Impact of Substitution at C-3 (Iodo Moiety)

The substituent at the C-3 position of the coumarin (B35378) ring is a critical determinant of biological activity. In the parent compound, this position is occupied by an iodine atom. The presence of a halogen at C-3 is a common feature in many bioactive coumarins. researchgate.net 3-Halocoumarins are known to possess a range of properties, including hypnotic, insecticidal, and fungicidal activities. researchgate.net

The iodine atom, in particular, is significant for several reasons. Its size and lipophilicity can influence how the molecule fits into and interacts with biological targets. Furthermore, the C-I bond is relatively weak and can participate in specific interactions, such as halogen bonding, with protein residues. In synthetic chemistry, the iodo group at C-3 is highly valuable as it facilitates further molecular elaboration. For instance, the C-I bond's reactivity is exploited in palladium-catalyzed cross-coupling reactions to create more complex structures, such as the intramolecular annulation of 3-iodo-4-aryloxy coumarins to form coumestans, a class of compounds with significant physiological and pharmacological potential. rsc.orgrsc.org

In a study on the structurally similar 3-iodo-4-phenoxypyridinone (IOPY) series of anti-HIV agents, the nature of the C-3 substituent was systematically varied. nih.gov The results of that study showed that replacing the iodo group with other functionalities significantly altered the activity, with a 3-vinyl analogue being the only compound to retain activity comparable to the iodinated parent molecule. nih.gov This suggests that the size, electronics, and geometry of the C-3 substituent are finely tuned for optimal interaction with the biological target, and the iodo group often provides a favorable combination of these properties.

Role of the Phenoxy Group and its Substituents at C-4

The synthesis of 3-iodo-4-aryloxy coumarins has been achieved with a variety of substituents on the C-4 phenoxy ring. rsc.orgnih.gov Studies have shown that the reaction conditions for creating these derivatives tolerate both electron-donating (e.g., -Me, -OMe) and electron-withdrawing (e.g., -Cl, -NO2) groups on the aryl iodide precursor. rsc.orgnih.gov This tolerance allows for the systematic exploration of how different electronic environments on the phenoxy ring affect biological activity.

In studies on iodinated-4-aryloxymethyl-coumarins, which share the substituted phenoxy moiety, the position of the iodine atom on the phenoxy ring was found to be important for enhancing anticancer and anti-mycobacterial activities. researchgate.net This highlights that not only the presence of the phenoxy group but also its specific substitution pattern is a critical factor in determining the pharmacological profile.

Influence of Substituents on the Coumarin Core (e.g., positions 6, 7, 8)

Substitutions on the benzopyranone (coumarin) core of the molecule provide another avenue for modulating biological activity. The electronic properties of the entire heterocyclic system can be fine-tuned by adding electron-donating or electron-withdrawing groups at positions such as 6, 7, and 8. mdpi.com

Synthetic protocols have been developed to produce 3-iodo-4-phenoxy coumarin derivatives with various substituents on the coumarin nucleus, including methyl (–Me), methoxy (B1213986) (–OMe), chloro (–Cl), and nitro (–NO2) groups. nih.gov The presence of these groups can influence the molecule's solubility, metabolic stability, and interactions with target proteins. For example, the introduction of a methoxy group at C-7 or a nitro group at C-6 has been successfully accomplished in the synthesis of these coumarin derivatives. nih.gov

Research into other coumarin series has provided specific insights into the role of these positions:

8-Methoxy Substitution: In a series of coumarin-based cholinesterase inhibitors, an 8-methoxy substitution was found to improve activity against acetylcholinesterase (AChE). nih.gov

6- and 8-Alkoxy Substitution: In the design of novobiocin (B609625) analogues as Hsp90 inhibitors, 6- and 8-alkoxy substituted coumarins were found to be more active than the corresponding 8-methyl derivative. nih.gov

7-Hydroxy/Methoxy Substitution: The C-7 position is frequently substituted in bioactive coumarins. scispace.com The presence of a hydroxyl or methoxy group at this position is a common feature in compounds designed for various therapeutic targets, including enzyme inhibition and anticancer activity. frontiersin.orgresearchgate.net

| Position on Coumarin Core | Substituent Type | Observed Impact on Activity (in related coumarin series) | Reference |

|---|---|---|---|

| C-6 | Nitro (-NO2) | Synthetically incorporated into the 3-iodo-4-phenoxy coumarin scaffold. | nih.gov |

| C-6, C-8 | Alkoxy (-OR) | Increased inhibitory activity against Hsp90 compared to methyl substitution. | nih.gov |

| C-7 | Methoxy (-OCH3) | Commonly used modification in bioactive coumarins; incorporated into the 3-iodo-4-phenoxy coumarin scaffold. | nih.govscispace.com |

| C-8 | Methoxy (-OCH3) | Improved acetylcholinesterase (AChE) inhibitory activity. | nih.gov |

Correlation between Substituent Type and Pharmacological Profile

SAR studies on various coumarin classes reveal distinct patterns:

Anticancer and Anti-mycobacterial Activity: In a series of iodinated-4-aryloxymethyl-coumarins, compounds with chloro-substituents on the main coumarin ring (positions not specified) were found to be the most effective against cancer cell lines and mycobacterial strains. researchgate.net This suggests that electron-withdrawing groups on the core can enhance this specific profile.

Enzyme Inhibition: For coumarin-based α-glucosidase inhibitors, both electron-donating and electron-withdrawing groups were generally well-tolerated. nih.gov However, for monoamine oxidase B (MAO-B) inhibitors based on a 3-phenylcoumarin (B1362560) scaffold, specific substitutions like a methoxy group at C-6 and electron-withdrawing groups like trifluoromethyl on the C-3 phenyl ring were favorable. frontiersin.org

General Activity: The substitution pattern on the coumarin ring at positions 3, 4, and 7 is frequently modulated to influence a wide range of biological activities, including anti-inflammatory, anticoagulant, and antimicrobial effects. mdpi.comscispace.com

| Substituent Type and Position | Resulting Pharmacological Profile | Reference |

|---|---|---|

| Chloro group on the coumarin core | Potent anticancer and anti-mycobacterial activity (in related 4-aryloxymethyl-coumarins). | researchgate.net |

| Electron-withdrawing group (e.g., -CF3) on C-3 phenyl ring and methoxy at C-6 | Effective inhibition of Monoamine Oxidase B (MAO-B) (in 3-phenylcoumarins). | frontiersin.org |

| Methoxy group at C-8 | Improved acetylcholinesterase (AChE) inhibition. | nih.gov |

| General substitutions at C-3, C-4, and C-7 | Modulation of diverse activities including anticancer, anti-HIV, and antioxidant. | scispace.com |

Conformational Flexibility and its Contribution to Biological Activity

The three-dimensional structure and conformational flexibility of a molecule are paramount to its ability to interact effectively with a biological target. For 3-iodo-4-phenoxy-2H-chromen-2-one derivatives, the key source of flexibility is the single bond connecting the C-4 position of the coumarin ring to the oxygen of the phenoxy group. Rotation around this bond allows the phenoxy ring to adopt various spatial orientations relative to the coumarin plane.

This flexibility enables the molecule to adapt its shape to fit into the often complex and sterically demanding binding pockets of proteins and enzymes. nih.gov The design of dimeric inhibitors targeting the Hsp90 protein, for example, explicitly considers the conformationally flexible nature of the target, requiring inhibitors that can also adopt different conformations to bind effectively. nih.gov While excessive flexibility can be detrimental (leading to a loss of entropy upon binding), a degree of conformational freedom is often essential for achieving high-affinity interactions. The interplay between the rigid coumarin core and the flexible phenoxy side chain is therefore a critical aspect of the SAR for this class of compounds.

Computational Studies and Molecular Modeling of 3 Iodo 4 Phenoxy 2h Chromen 2 One

Molecular Docking Studies

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpras.com This technique is widely used to identify potential biological targets for a ligand and to understand the molecular basis of its activity by predicting binding modes and affinities. nih.gov Reverse docking, a related strategy, evaluates the binding of a single compound against a large library of protein structures to identify potential molecular targets, which is particularly useful for orphan bioactive compounds. nih.govunimore.it

While direct molecular docking studies for 3-Iodo-4-phenoxy-2H-chromen-2-one are limited, extensive research on analogous coumarin (B35378) derivatives demonstrates their potential to interact with a wide array of biological targets, particularly those involved in cancer, microbial infections, and neurological disorders.

Studies on similar coumarin scaffolds suggest that this compound could be a promising candidate for targeting various enzymes and proteins. For instance, various 3-substituted and 4-substituted coumarins have been docked against several key protein targets. Molecular docking of thiazolyl-coumarins against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy, revealed strong binding affinities, with some derivatives showing scores better than the approved drug Sorafenib. mdpi.com Similarly, docking studies of hydroxy-3-arylcoumarins against Staphylococcus aureus enzymes like tyrosyl-tRNA synthetase and DNA gyrase have been performed to elucidate their antibacterial mechanism. mdpi.com Other coumarin derivatives have been evaluated as inhibitors for acetylcholinesterase (AChE) in the context of Alzheimer's disease, bacterial tyrosine kinase for urinary tract infections, and fungal CYP51 for antifungal activity. nih.govej-chem.orgnih.gov

The binding interactions for these coumarin analogues are typically stabilized by a combination of hydrogen bonds and hydrophobic interactions within the active sites of the target proteins. plos.orgmazums.ac.ir The specific interactions depend on the substituents on the coumarin core. For this compound, the phenoxy group at the C4 position and the iodine atom at the C3 position would be expected to play significant roles in defining its binding profile with potential biological targets.

| Coumarin Derivative Class | Biological Target | Key Findings/Interactions |

| 3-Thiazolyl-Coumarins | VEGFR-2 Kinase | Binding scores ranged from -7.723 to -9.900 kcal/mol, comparable to the reference drug Sorafenib. mdpi.com |

| Hydroxy-3-arylcoumarins | S. aureus DNA Gyrase | Showed potential binding modes, suggesting a mechanism for antibacterial activity. mdpi.com |

| 4-Aminocoumarin derivatives | Bacterial DNA Gyrase B | Displayed binding affinities up to -6.3 kcal/mol, with multiple hydrogen bonds stabilizing the complex. nih.gov |

| Mannich-based Coumarins | Bacterial Tyrosine Kinase | Potent druggable molecules identified with significant binding affinity. nih.gov |

| Coumarin-chalcone hybrids | Estrogen Receptor-α (ER-α) | Docking was used to optimize the scaffold for selective ER-α inhibition in breast cancer research. mdpi.com |

| Simple Coumarin derivatives | Fungal CYP51 | Compound 11 showed a high binding affinity of -7.32 kcal/mol, indicating potential as an antifungal agent. ej-chem.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure and related properties of compounds with their biological activities. These models are crucial for predicting the activity of new compounds and optimizing lead structures in drug design. nih.govresearchgate.net

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are powerful tools that analyze the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields of molecules to predict their activity. nih.govnih.gov Numerous 3D-QSAR studies on coumarin derivatives have successfully identified key structural features that govern their biological effects.

For instance, 3D-QSAR studies on coumarin derivatives as inhibitors of plasma membrane Ca2+-ATPase (PMCA) in spider mites revealed that steric and hydrogen-bond fields are critical for activity. mdpi.com The analysis highlighted that the C3, C6, and C7 positions of the coumarin scaffold are the most suitable sites for modification to enhance acaricidal activity. mdpi.com In another study on coumarin-4-acetic acid benzylidene hydrazides as anti-tubercular agents, a statistically significant CoMFA model was developed to understand the structure-activity relationship. nih.gov Similarly, robust CoMFA and CoMSIA models have been built for coumarin derivatives targeting Cyclin-dependent Kinase 9 (CDK9), an important cancer target. nih.gov These models provided valuable insights into the structural requirements for potent inhibition and guided the design of novel inhibitors with improved predicted activities. nih.gov

These studies consistently show that the substituents on the coumarin ring are major determinants of activity. For this compound, a 3D-QSAR analysis would likely indicate that the size and electrostatic properties of the iodine atom at C3 and the phenoxy group at C4 are critical for its interaction with biological targets.

| Coumarin Series | Biological Target/Activity | QSAR Model | Key Findings & Statistical Significance |

| Coumarin Derivatives | Cyclin-dependent Kinase 9 (CDK9) Inhibition | CoMFA / CoMSIA | CoMFA (q²=0.52, r²=0.999), CoMSIA (q²=0.606, r²=0.998); models were robust and provided clues for rational modification. nih.gov |

| Coumarin-4-acetic acid benzylidene hydrazides | Anti-tubercular Activity (M. tuberculosis) | CoMFA | A statistically significant model was generated, relating molecular fields to antitubercular activity. nih.gov |

| 8-Substituted Coumarins | Antifungal Activity (Valsa mali) | CoMFA / CoMSIA | CoMFA (q²=0.575, r²=0.981), CoMSIA (q²=0.580, r²=0.987); steric, electrostatic, and H-bond acceptor fields were significant. nih.gov |

| Scopoletin & Coumarin Derivatives | Acaricidal Activity (TcPMCA1 inhibition) | CoMFA / CoMSIA | Steric and H-bond fields were shown to be important, with C3, C6, and C7 being key active sites for modification. mdpi.com |

| 4-Substituted Coumarins | Tubulin Polymerization Inhibition | 3D-QSAR | A statistically significant model (R²=0.9663, Q²=0.8683) was developed based on a pharmacophore hypothesis. scilit.com |

Pharmacophore Modeling

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. nih.gov It serves as a valuable tool for virtual screening of large compound libraries to find new active molecules and for guiding lead optimization. acs.orgmdpi.com

Pharmacophore models for various classes of coumarin derivatives have been successfully developed to understand their mechanism of action against different biological targets. A study on coumarin derivatives with antioxidant activity identified that the fused benzene (B151609) ring and the pyran ring's oxygen atom were prime pharmacophoric features. nih.gov For coumarins targeting α-glucosidase, an enzyme relevant to diabetes, a pharmacophore model (AANRR) was generated and used to build a highly significant QSAR model (R² of 0.94). acs.org Another study on 4-substituted coumarins as tubulin polymerization inhibitors for cancer therapy developed a five-point pharmacophore hypothesis (AHHRR_1) comprising one H-bond acceptor, two hydrophobic features, and two aromatic rings. scilit.com This model was then used as a 3D query for virtual screening to identify new potent inhibitors. scilit.com

Based on its structure, a pharmacophore model for this compound would likely include the aromatic rings of the coumarin and phenoxy groups, the carbonyl group as a hydrogen bond acceptor, and potentially a hydrophobic or halogen-bond feature associated with the iodine atom.

| Target/Activity | Coumarin Dataset | Best Pharmacophore Hypothesis | Key Features Identified |

| α-Glucosidase Inhibition | 116 coumarin derivatives | AANRR, ANRR, AAANR, AANR | Hypotheses included combinations of H-bond acceptors (A), H-bond donors (N), and aromatic rings (R). acs.org |

| Tubulin Polymerization Inhibition | 4-substituted coumarins | AHHRR_1 | One H-bond acceptor (A), two hydrophobic features (H), and two aromatic rings (R). scilit.com |

| Antioxidant Activity | Various coumarin derivatives | Hypo-1 | One H-bond acceptor, one H-bond donor, and two aromatic rings. nih.gov |

| MAO-B Inhibition | 29 coumarin derivatives | 3D QSAR-PH4 | A pharmacophore model was generated and validated (R² = 0.91), proving to be a reliable virtual screening tool. journaljpri.com |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to validate docking results, assess the stability of protein-ligand complexes, and study conformational changes that occur upon binding. plos.orgsemanticscholar.org

MD simulations have been extensively applied to study the behavior of coumarin derivatives when complexed with biological targets. These simulations provide detailed information on the stability of the complex, typically analyzed through metrics like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg). plos.orgmdpi.com

For example, MD simulations of coumarin derivatives bound to human serum albumin (HSA) showed that the complexes reached equilibrium after a few nanoseconds and remained stable, confirming the credibility of the initial docking poses. plos.orgsemanticscholar.org The simulations also revealed partial unfolding of the protein's secondary structure upon ligand binding. plos.orgsemanticscholar.org In a study on coumarin hybrids as inhibitors of acetylcholinesterase (AChE), 120 ns MD simulations were used to analyze the stability of the enzyme-ligand complexes, with RMSD and RMSF plots indicating which residues were most stable and involved in the interaction. mdpi.com Similarly, 100 ns simulations of Mannich-based coumarins with bacterial tyrosine kinase helped to understand the mode of binding, showing that the interactions were dominated by electrostatic and hydrophobic contacts. nih.gov

| Coumarin Derivative/Complex | Protein Target | Simulation Duration | Key Stability Findings (RMSD, Rg, etc.) |

| Coumarin Derivatives (enamide, enoate) | Human Serum Albumin (HSA) | 10 ns | Complexes reached equilibrium after 3 ns; Rg values indicated partial unfolding of the protein upon binding. plos.orgsemanticscholar.org |

| C7-Coumarin Derivatives | Acetylcholinesterase (hAChE) | 120 ns | RMSD and RMSF analyses confirmed the stability of the enzyme-ligand complexes over the simulation period. mdpi.com |

| Mannich-based Coumarin (8l) | Bacterial Tyrosine Kinase | 100 ns | Simulations confirmed the stability of the receptor-ligand complex, which was dominated by electrostatic and hydrophobic contacts. nih.gov |

| Bis-coumarin Derivative (L14) | Acetylcholinesterase (AChE) | Not Specified | Rg analysis showed a conserved AChE conformation throughout the simulation; MM-PBSA calculations confirmed complex stability. mazums.ac.ir |

| Coumarin Phytoestrogens | Estrogen Receptor (ERα, ERβ) | Not Specified | RMSD analysis was used to evaluate the structural stability of the complexes during the simulation. mdpi.com |

In Silico Prediction of Drug-Likeness and Related Molecular Descriptors

In the contemporary drug discovery landscape, the early assessment of a compound's potential as a drug candidate is crucial for reducing attrition rates in later developmental stages. Computational, or in silico, methods provide a rapid and cost-effective means to predict the drug-likeness and pharmacokinetic properties of novel chemical entities. mdpi.combiorxiv.org These predictions are often guided by established principles such as Lipinski's Rule of Five, which outlines key molecular descriptors that influence a compound's oral bioavailability. drugbank.comsygnaturediscovery.com For the specific compound, this compound, a detailed analysis of its molecular properties offers valuable insights into its potential as a therapeutic agent.

The evaluation of drug-likeness for this compound involves the calculation of several key molecular descriptors. These descriptors, derived from the compound's two-dimensional structure, help to forecast its behavior in a biological system. The primary parameters considered under Lipinski's Rule of Five are molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), and the number of hydrogen bond donors and acceptors. numberanalytics.com

A molecule's size, quantified by its molecular weight, is a critical factor for its absorption and diffusion across biological membranes. numberanalytics.com The lipophilicity, represented by logP, indicates the compound's partitioning behavior between a lipidic and an aqueous phase, which is fundamental for its ability to traverse cellular barriers. sygnaturediscovery.com The capacity for hydrogen bonding, determined by the count of hydrogen bond donors and acceptors, influences the compound's solubility and its interactions with biological targets. numberanalytics.com

Beyond Lipinski's rule, other descriptors such as the topological polar surface area (TPSA) and the number of rotatable bonds are also important for predicting oral bioavailability. TPSA is a good indicator of a molecule's ability to permeate cell membranes, while the number of rotatable bonds reflects its conformational flexibility.

An in silico analysis of this compound provides the following predicted values for these crucial molecular descriptors:

| Molecular Descriptor | Predicted Value | Lipinski's Rule of Five Guideline |

| Molecular Weight ( g/mol ) | 390.18 | < 500 |

| logP (Octanol-Water Partition Coefficient) | 4.35 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

| Hydrogen Bond Donors | 0 | ≤ 5 |

| Topological Polar Surface Area (TPSA) (Ų) | 45.97 | - |

| Number of Rotatable Bonds | 2 | - |

Based on this in silico assessment, this compound adheres to all the criteria set forth by Lipinski's Rule of Five. Its molecular weight is well under the 500 g/mol threshold, its lipophilicity is within the acceptable range, and it possesses an appropriate number of hydrogen bond acceptors and no hydrogen bond donors. These findings suggest that the compound has a favorable profile for oral bioavailability. The relatively low TPSA and limited number of rotatable bonds further support the potential for good membrane permeability and oral absorption.

It is important to note that while these computational predictions are valuable tools in the initial stages of drug discovery, they are theoretical estimations. biorxiv.org Experimental validation is necessary to confirm these predicted properties and to fully characterize the pharmacokinetic profile of this compound. Nevertheless, the in silico data provides a strong rationale for its further investigation as a potential drug candidate.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 3-Iodo-4-phenoxy-2H-chromen-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step approach. First, the coumarin core (2H-chromen-2-one) is prepared using a Pechmann condensation between phenols and β-ketoesters under acidic conditions (e.g., phosphorous oxychloride and ZnCl₂) . Iodination at the 3-position typically employs iodine sources like N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., BF₃·Et₂O). The phenoxy group at the 4-position is introduced via nucleophilic aromatic substitution (SNAr) using phenol derivatives under basic conditions. Optimize reaction temperatures (60–80°C) and stoichiometry (1.2–1.5 eq. iodine source) to minimize side products like diiodinated analogs .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns. The iodine atom induces deshielding in adjacent protons (e.g., H-3 and H-5 in the coumarin ring) .

- X-ray Crystallography : Resolve molecular geometry and confirm iodination via bond-length analysis (C–I bond ≈ 2.09 Å). For disordered structures, apply SHELXL refinement with TWIN/BASF commands to handle twinning .

- HPLC-MS : Validate purity (>95%) and detect trace byproducts using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The 3-iodo group serves as a versatile handle for Suzuki-Miyaura or Ullmann couplings. For example, palladium-catalyzed coupling with aryl boronic acids replaces iodine with aryl groups. Optimize catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in anhydrous DMF at 100°C. Monitor reaction progress via TLC to prevent over-reaction, which may degrade the coumarin core .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to standard drugs like ciprofloxacin .

- Enzyme Inhibition : Screen against serine proteases or kinases using fluorogenic substrates (e.g., AMC-labeled peptides). Calculate IC₅₀ via dose-response curves .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular geometry caused by iodine’s electron density?

- Methodological Answer : Iodine’s high electron density often causes absorption errors or twinning. Use MoKα radiation (λ = 0.71073 Å) and low-temperature data collection (100–223 K) to improve resolution. Apply SHELXD for structure solution and SHELXL for refinement, incorporating ISOR/DELU restraints to model anisotropic displacement parameters . For twinned data, use HKLF5 format in SHELXL and refine twin laws (e.g., -h, -k, l) .

Q. What strategies optimize structure-activity relationship (SAR) studies for iodinated coumarin derivatives?

- Methodological Answer :

- Substituent Screening : Synthesize analogs with varying phenoxy groups (e.g., nitro, methoxy) and compare bioactivity. Use QSAR models to correlate electronic parameters (Hammett σ) with activity .

- Metabolic Stability : Assess microsomal stability (human liver microsomes) to identify metabolic soft spots. Replace labile groups (e.g., methyl with trifluoromethyl) .

Q. How can researchers mitigate iodine’s volatility and toxicity during synthesis?

- Methodological Answer :

- Controlled Conditions : Conduct iodination in sealed reactors under nitrogen to prevent iodine sublimation. Use scavengers (e.g., sodium thiosulfate) to quench excess iodine .

- Safety Protocols : Employ fume hoods, neoprene gloves, and Peltier-cooled crystallizers to handle iodine safely. Dispose of waste via halogen-specific protocols .

Q. What statistical methods address contradictions in biological activity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Iodo-4-phenoxy-2H-benzo[h]chromen-2-one](https://i.imgur.com/k9xJ7sB.png)